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Defensin-related cryptdin-13

Antimicrobial peptide Bactericidal assay Escherichia coli

Defensin-related cryptdin-13 (Crp13), also known as Alpha-defensin 13, is a 93-amino acid α-defensin antimicrobial peptide (AMP) produced by Paneth cells in the murine small intestine. It belongs to the cryptdin family, a diverse group of host defense peptides characterized by a conserved three-disulfide-bond scaffold.

Molecular Formula
Molecular Weight
Cat. No. B1577153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefensin-related cryptdin-13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defensin-Related Cryptdin-13 (Crp13): A Potent α-Defensin for Antimicrobial Research and Procurement


Defensin-related cryptdin-13 (Crp13), also known as Alpha-defensin 13, is a 93-amino acid α-defensin antimicrobial peptide (AMP) produced by Paneth cells in the murine small intestine [1]. It belongs to the cryptdin family, a diverse group of host defense peptides characterized by a conserved three-disulfide-bond scaffold. Crp13 is one of 17 isoforms identified from a single jejunal crypt, exhibiting potent, broad-spectrum bactericidal activity that is highly sensitive to its specific primary sequence [2].

Antimicrobial screening Murine α-defensin tool compound for bactericidal assay studies
Sequence-specific AMP Validated Crp13 sequence with defined Arg25 identity
Research models Supports E. coli and S. aureus host-defense peptide studies

Why Generic Cryptdin Substitution Cannot Replicate Crp13's Antimicrobial Performance


Despite high sequence identity (often >93%), cryptdin isoforms display profoundly divergent antibacterial potencies that preclude simple substitution [1]. A single residue difference can alter the virtual lethal dose (vLD) by several fold against specific bacterial strains, as demonstrated by the Crp8/Crp13 pair where a single Arg/Lys variation at position 25 creates differential bactericidal profiles against E. coli versus S. aureus [2]. Furthermore, the tendency for peptides to self-associate in solution, which inversely correlates with antibacterial activity, varies dramatically among isoforms [2]. Therefore, generic or wrongly annotated cryptdin material carries a high risk of delivering low or inconsistent antimicrobial activity, making the procurement of the specific, validated Crp13 sequence essential for reproducible experimental outcomes.

Identity
Crp13 (Arg25)
Other cryptdin isoforms may carry Lys25 or different residue variants
Strain preference
Reported E. coli-preferred bactericidal profile
Isoform-dependent profile may shift toward S. aureus preference
Solution behavior
Low self-association, largely monomeric at neutral pH
May form high-ordered aggregates that reduce bactericidal activity
Generic cryptdin material may not reproduce Crp13-specific bactericidal endpoints and solution behavior.

Quantitative Differentiation of Crp13 from Its Closest Analogs: Bactericidal Potency and Self-Association


Superior E. coli Killing Potency Compared to Reference Cryptdin Crp1

Crp13 is significantly more potent against E. coli than the well-characterized Crp1. In a standardized virtual colony count (vCC) assay, Crp13 required 3.7-fold less peptide to reach vLD50 and 8.9-fold less to reach vLD99.9 compared to Crp1 [1].

E. coli vLD Comparison
Head-to-head
3.7-fold lower vLD50; 8.9-fold lower vLD99.9 vs Crp1
Supports E. coli antimicrobial screening context
vCC assay, reported endpoint; Crp13 vLD99.9: 4.7 µg/mL
Antimicrobial peptide Bactericidal assay Escherichia coli

Enhanced S. aureus Killing vs. the Structurally Characterized Crp14

While Crp14 is the only cryptdin with a solved high-resolution crystal structure, Crp13 demonstrates slightly superior bactericidal activity against S. aureus. At the vLD99 level, Crp13 is 1.6-fold more potent [1]. This positions Crp13 as a more functionally potent alternative for Gram-positive targeting studies.

S. aureus vLD99
Head-to-head
Crp13: 4.1 µg/mL; reported 1.6-fold lower than Crp14 at vLD99
Supports Gram-positive screening context
vCC assay, S. aureus ATCC 29213; Crp14 vLD99: 6.3 µg/mL
Antimicrobial peptide Bactericidal assay Staphylococcus aureus

Single Residue Swap with Crp8 Reveals a Bacterial Strain-Preference Differential

Crp8 and Crp13 differ by a single amino acid at position 25 (Lys vs Arg). This minimal change creates an inverted potency profile: Crp13 (Arg25) is preferred for E. coli killing, while Crp8 (Lys25) is more active against S. aureus at high concentrations [1]. This demonstrates that a single-residue difference produces a measurable, strain-specific outcome.

Residue-25 Strain Switch
Head-to-head
Arg25 (Crp13) favors E. coli; Lys25 (Crp8) favors S. aureus at high concentrations
Supports strain-specific selection context
Single-residue profile inversion; survival-curve confirmed
Structure-activity relationship Point mutation Bacterial selectivity

Minimal Self-Association Propensity Correlates with High Bactericidal Activity

The ability of cryptdins to self-associate in solution is inversely correlated with antibacterial activity. Crp13, along with other highly active isoforms (Crp3, Crp8-10, Crp17), was confirmed to have a low self-association propensity, in stark contrast to the weakly bactericidal and highly aggregating Crp1, Crp6, Crp11, and Crp16 [1]. This biophysical property is a key predictor of functional performance and distinguishes the procurement value of Crp13.

Self-Association Profile
Class-level
Low aggregation; remains largely monomeric at neutral pH
Supports solution-behavior consistency context
DLS at 10 µM, pH 7.4; class-level inference across isoforms
Peptide aggregation Dynamic light scattering Antimicrobial mechanism

Recommended Application Scenarios for Defensin-Related Cryptdin-13 Based on Quantitative Evidence


Calibrated Positive Control for E. coli-Targeted Antimicrobial Assays

With a vLD99.9 of just 4.7 µg/mL against E. coli ATCC 25922, Crp13 is 8.9-fold more potent than Crp1 [1]. This makes it an ideal, highly sensitive positive control for E. coli bactericidal assays. Its low concentration requirement minimizes solvent-related interference and allows for the detection of subtle changes in bacterial resistance or sensitization across mutant libraries.

Structure-Activity Relationship (SAR) Studies on Cryptdin Residue 25

Crp13's unique Arg25 residue defines its E. coli preference, while the Lys25 in Crp8 favors S. aureus at high concentrations [1]. Crp13 is the definitive peptide for SAR studies investigating how a single Arg/Lys substitution tunes Gram-negative vs. Gram-positive specificity in α-defensins. Its use is mandatory for any study aiming to map the pharmacophore at position 25.

Biophysical Studies of Non-Aggregating Antimicrobial Peptides

Unlike the highly aggregating Crp1 (particle size >200 nm), Crp13 remains monomeric in solution at neutral pH [1]. This makes it a superior choice for biophysical techniques requiring monomeric peptide (e.g., NMR, surface plasmon resonance, or isothermal titration calorimetry) to study defensin-membrane interactions without aggregation artifacts.

Investigating Mechanisms of Bacterial Resistance to Paneth Cell Defensins

As one of the most potent native cryptdins, Crp13 provides a stringent selection pressure for identifying bacterial resistance mechanisms [1]. Its use in resistance acquisition experiments or in screens against transposon libraries ensures that only robust resistance-conferring mutations or genes are identified, reducing false positives compared to weaker peptides.

Application
Selection Property
Validation Focus
E. coli antimicrobial screening assays
Calibrated comparator context
vLD endpoint verification across strains
Cryptdin structure-activity relationship studies
Residue-25 identity context
Strain-preference endpoint review
Monomeric AMP biophysical studies
Low self-association context
Aggregation-state verification via DLS
Bacterial resistance screening studies
Selection pressure context
Resistance-gene identification review
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